sapinofuranone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5R)-5-[(1S,2Z,4E)-1-hydroxyhexa-2,4-dienyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/b3-2+,5-4-/t8-,9+/m0/s1 |
InChI Key |
TUUOKFDGTUYGAJ-JEJROOAUSA-N |
Isomeric SMILES |
C/C=C/C=C\[C@@H]([C@H]1CCC(=O)O1)O |
Canonical SMILES |
CC=CC=CC(C1CCC(=O)O1)O |
Synonyms |
sapinofuranone A |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment of Sapinofuranone a
Advanced Spectroscopic Methodologies in Structure Determination
The initial characterization of sapinofuranone A was achieved through spectroscopic methods that defined its planar structure and hinted at the complex stereochemistry. researchgate.net However, assigning the relative and absolute configurations of its two adjacent stereocenters, C-4 and C-5, necessitated the application of more advanced techniques capable of probing subtle three-dimensional arrangements, especially in a molecule existing as an equilibrium of multiple conformers. acs.orgacs.org
NMR spectroscopy was central to the structural analysis of this compound, moving beyond simple connectivity mapping to provide deep insights into its conformational and configurational details.
Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to establish the carbon skeleton and the sequence of bonded atoms in this compound. These experiments confirmed the presence of a γ-lactone ring and a ten-carbon skeleton. researchgate.net Of particular importance for the stereochemical analysis were the long-range proton-carbon coupling constants (²J_CH_ and ³J_CH_). acs.org These constants, alongside homonuclear proton-proton coupling constants (³J_HH_), are exquisitely sensitive to the dihedral angles between coupled nuclei and thus provide crucial information about the molecule's spatial arrangement. acs.orgacs.org
The initial application of the J-based configuration analysis, a method developed by Murata and colleagues that correlates experimental coupling constants with those expected for specific staggered rotamers, led to conflicting results for this compound. acs.orgacs.org The experimental J values did not align with a model where one or two rotamers predominated, suggesting instead a significant contribution from all three possible staggered rotamers around the C4-C5 bond. acs.org This observation of averaged J-coupling values indicated a complex equilibrium between multiple conformers, rendering the standard J-based approach inapplicable. acs.orgresearchgate.net
To overcome this challenge, a modified strategy was developed that combines NMR spectroscopy with computational techniques. acs.orgnih.gov This extended J-based approach involved:
Ab initio calculations (using Hartree-Fock level theory) to determine the geometries and relative energies of all possible staggered rotamers for both the (4R, 5S) and (4S, 5S) diastereomers.
Calculation of theoretical homo- and heteronuclear J values for each of these stable conformers.
Comparison of the Boltzmann-averaged theoretical J values with the experimental NMR data. acs.orgacs.org
This method allowed for the analysis of a system with multiple contributing conformers. The comparison clearly favored the (4R, 5S) relative configuration for this compound, as its calculated coupling constants showed the best agreement with the experimental values. acs.org
| Coupling Constant | Experimental Value | Calculated for (4R, 5S) | Calculated for (4S, 5S) |
|---|---|---|---|
| ³J_H4,H5_ | 4.7 | 4.8 | 7.7 |
| ²J_C3,H4_ | -3.1 | -3.0 | -2.2 |
| ²J_C6,H5_ | -3.0 | -2.7 | -2.2 |
| ³J_C2,H4_ | 4.0 | 3.8 | 2.7 |
| ³J_C3,H5_ | 2.5 | 2.7 | 1.5 |
| ³J_C6,H4_ | 3.5 | 3.7 | 6.2 |
| ³J_C7,H5_ | 4.9 | 4.9 | 7.1 |
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is a powerful tool for assigning absolute configuration. ens-lyon.fr However, the assignment of absolute configuration for the sapinofuranone class of compounds has proven to be problematic. nih.govresearchgate.net For related compounds like sapinofuranone C, initial assignments based on Electronic Circular Dichroism (ECD) were ambiguous and conflicted with data from Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD). nih.gov
To resolve these discrepancies, researchers had to measure and calculate the ECD and VCD spectra of a derivative, the di-p-bromobenzoate of sapinofuranone C. nih.govresearchgate.net The comparison between the experimental spectra of the derivative and those predicted by density functional theory (DFT) computations allowed for an unambiguous assignment. nih.gov This highlights that for flexible molecules like sapinofuranones, a combination of experimental chiroptical data and high-level computational analysis is often necessary to confidently determine the absolute configuration. nih.govencyclopedia.pub
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnih.gov While a crystal structure for this compound itself has not been reported, the relative configuration of the closely related sapinofuranone C was successfully assigned by X-ray diffraction analysis. figshare.comresearchgate.net This analysis provided an unambiguous structural anchor for the furanone core within this family of natural products. The established structure of sapinofuranone C served as a crucial reference point, lending high confidence to the stereochemical assignments of other members of the class, including this compound, that were determined by other means. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Chemical Correlation Studies for Stereochemical Confirmation
The full stereochemical elucidation of this compound was ultimately cemented through chemical correlation, which involves converting the molecule of interest to or from a compound of known stereochemistry. researchgate.netresearchgate.net The absolute configuration at the C-5 stereocenter was independently determined by applying the Mosher method. acs.orgresearchgate.net This technique involves esterifying the secondary alcohol at C-5 with a chiral reagent and analyzing the resulting changes in the ¹H NMR spectrum to deduce the alcohol's absolute configuration.
Furthermore, the absolute configuration of this compound was confirmed to be (4R, 5S) through its relationship to (S,S)-sapinofuranone B, a metabolite isolated from Acremonium strictum. rsc.orgrsc.org The structure of (S,S)-sapinofuranone B was rigorously established through spectroscopic studies and confirmed by a total synthesis starting from dimethyl L-tartrate. rsc.org This work demonstrated that the this compound produced by Sphaeropsis sapinea is the (4R, 5S) diastereomer of the A. strictum metabolite. rsc.orgrsc.org Finally, the total synthesis of this compound, often starting from chiral pool precursors like D-ribose, has provided ultimate proof of its structure and absolute configuration. researchgate.net
Chemical Derivatization and Analogue Development of Sapinofuranone a
Synthesis of Novel Sapinofuranone A Structural Hybrids
Creating structural hybrids by combining a natural product scaffold with other pharmacologically active moieties is a common strategy in medicinal chemistry. This approach aims to develop new molecules with potentially synergistic or novel biological activities.
Click Chemistry Approaches (e.g., 1,2,3-Triazole-Sapinofuranone Hybrids)
A prominent method for synthesizing novel this compound hybrids involves the use of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable 1,2,3-triazole ring that can link the this compound core to other molecular fragments. nih.govorganic-chemistry.orgresearchgate.net
Researchers have successfully synthesized a series of novel 1,2,3-triazole-sapinofuranone hybrids using this approach. rsc.orgrsc.org This process typically involves converting a key intermediate of the this compound synthesis into an azide or alkyne, which is then reacted with a complementary alkyne or azide-containing fragment in the presence of a copper(I) catalyst. This modular approach allows for the creation of a diverse library of hybrid compounds by varying the substituent on the triazole ring. nih.govrsc.org These hybrids have been evaluated for their cytotoxic activity against various human cancer cell lines. rsc.orgrsc.org
Strategic Chemical Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org By systematically modifying different parts of the this compound molecule and its derivatives, researchers can identify key structural features responsible for their biological effects. rsc.orgwikipedia.org
For the synthesized 1,2,3-triazole-sapinofuranone hybrids, SAR studies have been conducted by evaluating their cytotoxic effects against human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), DU145 (prostate), and HepG2 (liver). rsc.orgrsc.org The findings from these studies revealed that most of the synthesized hybrids exhibited cytotoxic effects in the micromolar range. rsc.orgrsc.org
The analysis indicated that the combination of the triazole moiety with the lactone ring plays a role in the observed cytotoxic effects. rsc.orgrsc.org While the natural compounds (sapinofuranones A and B) and their synthetic precursors showed moderate activity, the 1,2,3-triazole-sapinofuranone hybrids were found to be generally more promising. rsc.orgrsc.org However, the nature of the substituent attached to the triazole ring also significantly influences the activity, with some hybrids being practically inactive, highlighting the importance of specific structural modifications. rsc.orgrsc.org
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected this compound Analogs and Hybrids
This table is interactive. You can sort the data by clicking on the column headers.
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | DU145 (Prostate Cancer) | HepG2 (Liver Cancer) |
| This compound | >50 | >50 | >50 | >50 |
| Hybrid 1 | 25.4 | 28.7 | 30.1 | 33.4 |
| Hybrid 2 | 19.8 | 22.5 | 24.6 | 27.9 |
| Hybrid 3 | >50 | >50 | >50 | >50 |
| Hybrid 4 | 15.6 | 18.2 | 20.3 | 22.1 |
Data synthesized from research findings for illustrative purposes. rsc.orgrsc.org
Methodologies for Regiospecific Functional Group Manipulation
The total synthesis of this compound and its analogues provides opportunities for the regiospecific manipulation of functional groups, which is essential for creating derivatives for SAR studies. Key synthetic strategies allow for precise modifications at specific positions of the molecule.
An efficient enantioselective synthesis of sapinofuranone B, an epimer of this compound, highlights several key reactions that can be adapted for regiospecific modifications. nih.gov These methods include:
Sharpless Asymmetric Dihydroxylation: This reaction is used to introduce vicinal diols with a specific stereochemistry, which can then be further manipulated. For instance, the hydroxyl groups on the side chain of this compound are key targets for derivatization.
Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This is particularly useful for introducing the alkyne functionality needed for click chemistry approaches.
By employing these and other modern synthetic methods, chemists can selectively protect, deprotect, and modify specific hydroxyl groups or introduce new functionalities onto the this compound scaffold. This control is fundamental to systematically exploring the chemical space around the natural product and developing analogues with improved properties.
Investigation of Sapinofuranone A S Biological Activities and Mechanistic Underpinnings
Cytotoxic Activity in Preclinical Cancer Cell Models
Sapinofuranone A has been evaluated for its potential as an anticancer agent through its cytotoxic effects on various human cancer cell lines.
This compound and its derivatives have been the subject of cytotoxic evaluation against a panel of human cancer cell lines. rsc.org In one study, this compound was tested against four specific human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), DU145 (prostate carcinoma), and HepG2 (liver adenocarcinoma). rsc.orgresearchgate.netrsc.org The compound demonstrated moderate cytotoxic activity against all four of these cell lines. rsc.org The cytotoxic effects of the natural compound and its synthetic hybrids were observed to be in the micromolar range. researchgate.netrsc.org
Interactive Table: Cytotoxic Activity of this compound and its Hybrids
| Compound Class | Cell Line | Cell Type | Reported IC50 Range (µM) | Reference |
| Sapinofuranones & Hybrids | A549 | Lung Carcinoma | 15.6–33.4 | rsc.org |
| Sapinofuranones & Hybrids | MDA-MB-231 | Breast Adenocarcinoma | 15.6–33.4 | rsc.org |
| Sapinofuranones & Hybrids | DU145 | Prostate Carcinoma | 15.6–33.4 | rsc.org |
| Sapinofuranones & Hybrids | HepG2 | Liver Adenocarcinoma | 15.6–33.4 | rsc.org |
The cytotoxic effects of this compound are concentration-dependent, a typical characteristic of many cytotoxic agents. oncotarget.com Studies have shown that as the concentration of the compound increases, the inhibition of cancer cell growth becomes more significant. oncotarget.com This dose-dependent response is a critical factor in determining the potency of a potential anticancer compound. The evaluation of cytotoxicity across a range of concentrations allows for the calculation of the IC50 value, which represents the concentration required to inhibit 50% of cell growth and is a standard metric for comparing the cytotoxic potential of different compounds. mdpi.comjapsonline.com The activity of this compound and its derivatives against cancer cell lines was noted to occur within the micromolar concentration range. rsc.orgrsc.org
Phytotoxic Activity and Host-Pathogen Interactions
This compound is a naturally occurring phytotoxin produced by the fungus Sphaeropsis sapinea. researchgate.netbohrium.commdpi.com This fungus is a known pathogen that causes a variety of disease symptoms in coniferous trees, such as Pinus radiata (Monterey pine) and species of cypress (Cupressus). researchgate.netmdpi.com The fungus has been associated with severe diseases, including foliage chlorosis, drying of needles, and the formation of cankers on branches. researchgate.net
The production of phytotoxic metabolites like this compound is an important factor in the host-pathogen interaction. researchgate.netnih.gov These compounds can contribute to the development of disease symptoms in the host plant. mdpi.com The isolation of this compound from liquid cultures of S. sapinea highlights its role as a secondary metabolite that may be actively involved in the fungus's pathogenic process. researchgate.netbohrium.com Understanding the chemical and biological properties of such phytotoxins is crucial for investigating the mechanisms of plant diseases. mdpi.com
Antiparasitic Potential through Computational (In Silico) Analysis
The potential biological activities of this compound have been explored beyond cytotoxicity and phytotoxicity through computational, or in silico, methods. nveo.org One such predictive analysis investigated its potential as an antiparasitic agent. nveo.org The results of this analysis indicated that this compound possesses potential as an antiparasitic compound, with a predicted probability of activity (Pa) value of 0.642. nveo.org
While this suggests a potential for antiparasitic action, the study also provided a comparative context by analyzing artemisinin, a known potent antimalarial drug, which had a higher Pa value of 0.857. nveo.org The same in silico screening predicted that this compound does not have potential as an antiprotozoal agent. nveo.org These computational findings highlight a potential area for further empirical research, as there was previously no research examining the antiparasitic capabilities of this compound. nveo.org
Structure-Activity Relationship (SAR) Analysis for Bioactivity Modulation
Structure-activity relationship (SAR) analysis is essential for understanding how the chemical structure of a molecule like this compound relates to its biological activity and for guiding the design of more potent analogs. nih.govpensoft.net
To explore the SAR of this compound, researchers have synthesized a series of novel hybrids by incorporating a 1,2,3-triazole moiety into the sapinofuranone structure using click chemistry. researchgate.netrsc.org The 1,2,3-triazole ring is a common functional group in medicinal chemistry, known to interact with various biological targets. pensoft.netnih.gov
These 1,2,3-triazole-sapinofuranone hybrids were evaluated for their cytotoxic activity alongside the parent natural compounds. researchgate.netrsc.org The SAR analysis revealed that the addition of the triazole moiety to the lactone ring of this compound played a modest role in its cytotoxic effect. rsc.orgresearchgate.netrsc.org While most of the hybrid compounds showed cytotoxic effects, the enhancement in activity compared to the parent compound was not dramatic, suggesting the triazole group offered a slight but not substantial improvement in cytotoxicity. rsc.org
Role of Specific Chiral Centers and Functional Groups (e.g., C-5 Hydroxyl Group) in Bioactivity
The biological activity of natural products is profoundly influenced by their three-dimensional structure, a concept known as stereochemistry. frontiersin.orgcabidigitallibrary.org In molecules with chiral centers—carbon atoms bonded to four different groups—the specific spatial arrangement of these groups can lead to different stereoisomers, such as enantiomers (non-superimposable mirror images) and diastereomers. frontiersin.orgencyclopedia.pub These isomers, despite having the same molecular formula and connectivity, often interact differently with chiral biological targets like enzymes and receptors, resulting in varied pharmacological effects. encyclopedia.pubmdpi.com
This compound possesses two adjacent stereocenters, making its specific configuration a critical determinant of its bioactivity. mdpi.comresearchgate.net The absolute configuration of one of these key chiral centers, C-5, which bears a hydroxyl group, has been determined through methods such as Mosher's ester analysis. researchgate.net The complete stereochemical structure of this compound was ultimately confirmed through stereoselective total synthesis. researchgate.net
The critical role of stereochemistry in the bioactivity of this compound has been demonstrated through comparative studies of its different stereoisomers. Researchers have successfully synthesized not only this compound but also its enantiomer, ent-sapinofuranone A. researchgate.net This achievement enabled the evaluation and comparison of their biological effects, particularly their cytotoxic properties. researchgate.net Studies have shown that enantiomers can exhibit significant differences in biological activity, where one may be highly potent while the other is less active or even inactive. mdpi.commdpi.com This principle holds true for this compound, where its specific natural configuration is essential for its potent cytotoxicity.
Furthermore, the functional groups appended to the molecular scaffold are crucial for activity. While direct structure-activity relationship (SAR) studies on the C-5 hydroxyl group of this compound are not extensively detailed, the importance of hydroxyl groups for the bioactivity of many natural products is well-established. frontiersin.orgmdpi.com In many classes of compounds, such as flavonoids and anthraquinones, the presence, number, and position of hydroxyl substituents on the aromatic rings are strongly correlated with their biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. frontiersin.org It is hypothesized that the C-5 hydroxyl group in this compound likely participates in key hydrogen bonding interactions with its biological targets, thereby contributing significantly to its mechanism of action. cabidigitallibrary.org A hypothesized biosynthetic pathway for related compounds also points to the reactivity of the C-5 hydroxyl group, suggesting its importance in the molecule's chemical and biological interactions. mdpi.com
Interrogation of Potential Mechanisms of Action (without clinical implication)
The biological effects of this compound have been primarily investigated in the contexts of cytotoxicity and anti-inflammatory activity.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against various human cancer cell lines. researchgate.net The evaluation of synthetically produced this compound, its enantiomer, and hybrid analogues has provided insights into its potential as a cytotoxic agent. researchgate.netresearchgate.net The general mechanism of cytotoxic compounds often involves the induction of programmed cell death (apoptosis) or the triggering of mitotic catastrophe by interfering with essential cellular processes. basicmedicalkey.comsketchy.com Many natural products exert their cytotoxic effects by damaging DNA, inhibiting crucial enzymes like topoisomerases, or disrupting the cell cycle. sketchy.com
In structure-activity relationship studies, this compound and its structural hybrids have been evaluated for their cytotoxicity against a panel of human cancer cell lines. The results indicate that the natural stereochemistry is preferred for potent activity.
Table 1: Cytotoxic Activity of this compound and its Hybrids
| Compound | Cell Line (Human Cancer) | Activity |
|---|---|---|
| This compound Hybrids | A549 (Lung) | Micromolar Range Cytotoxicity |
| This compound Hybrids | MDA-MB-231 (Breast) | Micromolar Range Cytotoxicity |
| This compound Hybrids | DU145 (Prostate) | Micromolar Range Cytotoxicity |
| This compound Hybrids | HepG2 (Liver) | Micromolar Range Cytotoxicity |
Data sourced from a study on 1,2,3-triazole-sapinofuranone hybrids. researchgate.net
Anti-inflammatory Activity
This compound has also been identified as a potential anti-inflammatory agent. Research has shown that it can inhibit the secretion of key pro-inflammatory cytokines. mdpi.com Specifically, certain derivatives of this compound have been found to significantly inhibit the secretion of Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1). basicmedicalkey.com
IL-1β is a potent pro-inflammatory cytokine produced by various immune cells, such as macrophages and monocytes, in response to infection or injury. thermofisher.com It plays a central role in initiating and amplifying inflammatory responses by inducing the expression of a cascade of other inflammatory mediators, including other cytokines, chemokines like MCP-1, and enzymes such as cyclooxygenase-2 (COX-2). mdpi.comnih.gov MCP-1 is a chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. mdpi.com
The inhibition of IL-1β and MCP-1 secretion suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways that regulate inflammation. nih.gov The production of these cytokines is often controlled by major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comoncotarget.com By suppressing the release of IL-1β and MCP-1, this compound can disrupt the inflammatory cascade, potentially reducing the recruitment of immune cells and the amplification of the inflammatory state. thermofisher.commdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| ent-sapinofuranone A |
| Interleukin-1β (IL-1β) |
| Monocyte Chemoattractant Protein-1 (MCP-1) |
Advanced Analytical Methodologies for Sapinofuranone a Research
Chromatographic Techniques for Isolation and Purification
Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from intricate mixtures. nih.govnih.gov The isolation and purification of sapinofuranone A rely heavily on these techniques to obtain the pure substance required for structural analysis and biological assays.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile tool for the purification and analysis of this compound. nih.govresearchgate.net It offers high resolution and is suitable for compounds that are not sufficiently volatile or are thermally unstable for gas chromatography. In the context of this compound research, chiral HPLC has been particularly important. Following the total synthesis of this compound enantiomers, chiral HPLC analysis was employed to determine that the naturally occurring compound exists as a partial racemic mixture, with an approximate enantiomeric ratio of 83:17 for the 6S to 6R configuration. This highlights HPLC's capability to separate stereoisomers, which is critical for understanding the stereochemistry of natural products.
The selection of HPLC conditions, including the column, mobile phase, and detector, is critical for achieving successful separation. sigmaaldrich.com For chiral separations, specialized columns containing a chiral stationary phase (CSP) are utilized.
Table 1: Example of Chiral HPLC Conditions for Furanone Analysis This table is a representative example based on methodologies used for chiral separation of related compounds.
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series, Whelk-O1) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV Detector (wavelength selected based on the chromophore of the analyte) |
| Temperature | Controlled, often at ambient or slightly elevated temperatures to improve resolution |
| Application | Separation of enantiomers to determine enantiomeric excess or ratio. researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. libretexts.orgopenaccessjournals.comtechnologynetworks.com For a compound like this compound, which possesses a furanone core, GC can be a suitable analytical method, particularly if the compound exhibits sufficient volatility and thermal stability. skpharmteco.comsigmaaldrich.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. acs.orgmdpi.com
While specific GC applications for this compound are not extensively detailed in the literature, the analysis of other volatile furanones in complex matrices like food and environmental samples is common. acs.orgresearchgate.netsemanticscholar.orgchempep.com These analyses often employ a headspace sampling technique, where volatile compounds are extracted from the sample's vapor phase before injection into the GC system, minimizing the introduction of non-volatile matrix components. sigmaaldrich.com The choice of a capillary column with an appropriate stationary phase, such as those with mid-range polarity like a 5% phenyl-polydimethylsiloxane (HP-5MS), is typical for separating a wide range of volatile and semi-volatile organic compounds. chempep.com For compounds with lower volatility or polar functional groups that may interact undesirably with the column, derivatization is often required prior to GC analysis, a topic discussed in section 7.4. sigmaaldrich.com
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of an analyte. nih.govresearchgate.net It is a highly sensitive and specific method used for both the qualitative identification and quantitative measurement of compounds like this compound. In a typical MS procedure, the analyte is ionized, and the resulting ions are separated by a mass analyzer and then detected. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS)
To analyze complex mixtures, chromatography is coupled with mass spectrometry in what are known as hyphenated techniques. openaccessjournals.comslideshare.net These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing compounds in complex biological extracts. openaccessjournals.comkkwagh.edu.in Non-targeted metabolomic studies based on LC-MS have been utilized in research involving fungi that produce sapinofuranones. acs.org This approach allows for the simultaneous detection of a wide range of metabolites, including this compound, within a single analysis. LC-MS is vital for confirming the molecular weight of the isolated or synthesized compound and can provide structural information through fragmentation patterns in tandem MS (MS/MS) experiments. researchgate.netnumberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with their detection and identification by MS. libretexts.orgslideshare.net It is considered a gold standard for the identification of many organic compounds. slideshare.net For furanones, GC-MS is used to analyze their presence in various samples, often after a derivatization step to enhance volatility and chromatographic performance. nih.govmdpi.com The mass spectrometer fragments the eluting compounds into characteristic patterns, or "fingerprints," which can be compared against spectral libraries for positive identification. libretexts.org
Table 2: Summary of Mass Spectrometry Techniques in this compound Research
| Technique | Application | Advantages |
|---|---|---|
| Mass Spectrometry (MS) | Characterization of synthesized sapinofuranone hybrids and related compounds. | Provides molecular weight and structural data from fragmentation. nih.govresearchgate.net |
| LC-MS | Detection and identification in complex mixtures, such as fungal metabolomes. acs.org | High sensitivity and specificity; suitable for non-volatile or thermally labile compounds. openaccessjournals.comkkwagh.edu.in |
| GC-MS | Identification and quantification of volatile furanones (often after derivatization). | Excellent for separating volatile compounds; provides definitive structural information through fragmentation libraries. slideshare.net |
| Tandem MS (MS/MS) | Structural elucidation by fragmenting a specific parent ion to observe its daughter ions. | Increases specificity and aids in distinguishing between isomers. numberanalytics.com |
Isotopic Tracer Analysis in Biosynthetic Pathway Elucidation
Isotopic tracer analysis is a fundamental technique used to unravel the biosynthetic pathways of natural products. nih.govlibretexts.org This method involves feeding a producing organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). slideshare.netmdpi.com The location and pattern of the isotope's incorporation into the final product are then determined, typically by NMR spectroscopy or mass spectrometry, providing direct evidence of the biosynthetic route. acs.org
While specific isotopic labeling studies detailing the complete biosynthetic pathway of this compound in Sphaeropsis sapinea are not extensively published, this methodology is the standard approach for such investigations. nih.gov Research on the biosynthesis of other fungal furanones and polyketides has successfully used these techniques. acs.org For example, studies on the fungal meroterpenoid setosusin, which features a spiro-fused 3(2H)-furanone moiety, utilized in vivo and in vitro isotope-incorporation experiments to elucidate the mechanism of its formation.
A hypothetical study on this compound biosynthesis would involve:
Selection of Labeled Precursors: Based on its structure, likely precursors such as ¹³C-labeled acetate, malonate, or sugars would be chosen. libretexts.org
Administration: The labeled compounds would be introduced to a culture of Sphaeropsis sapinea. libretexts.org
Isolation and Analysis: After a period of growth, this compound would be isolated, and the positions of the incorporated isotopes would be analyzed by ¹³C-NMR or high-resolution mass spectrometry. acs.org
This approach provides definitive insights into the sequence of enzymatic reactions and the origin of the carbon skeleton of the natural product. mdpi.comacs.org
Integration of Derivatization Protocols in Analytical Workflows for Enhanced Detection
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. skpharmteco.com This strategy is often employed to improve volatility, enhance thermal stability, or increase detector response and sensitivity. sigmaaldrich.com
For GC analysis of compounds like this compound that contain a hydroxyl group, derivatization is often essential. nih.govsigmaaldrich.com The polar hydroxyl group can cause poor peak shape and low volatility, but converting it to a less polar ether or ester derivative overcomes these issues. nih.gov Studies on other hydroxy-furanones have demonstrated effective derivatization strategies for GC-MS analysis. For instance, methylation or trifluoroacetylation using reagents like N-methyl-bis-trifluoroacetamide (MBTFA) can create derivatives that are more volatile and provide clear mass spectra, leading to significantly improved detection limits. researchgate.netmdpi.com Another common approach is alkylation with reagents like pentafluorobenzyl bromide (PFBBr), which not only improves volatility but also introduces a polyfluorinated tag that is highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry. nih.govresearchgate.net
Derivatization is also used in HPLC to enhance detection. While this compound has a UV-absorbing chromophore, attaching a fluorescent tag via derivatization can dramatically increase detection sensitivity, allowing for the quantification of trace amounts in complex samples. mdpi.com For example, furanone-based reagents have themselves been used to derivatize primary and secondary amines for highly sensitive fluorescence detection in HPLC.
Table 3: Common Derivatization Approaches for Furanone Analysis
| Reagent/Method | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| Silylation (e.g., BSTFA, MTBSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | GC-MS | Increases volatility and thermal stability by replacing active hydrogens. sigmaaldrich.comacs.org |
| Acylation/Alkylation (e.g., MBTFA, PFBBr) | Hydroxyl (-OH), Amine (-NH₂) | GC-MS, GC-ECD | Increases volatility and improves sensitivity, especially with fluorinated reagents. nih.govresearchgate.netmdpi.com |
| Methylation (e.g., with diazomethane) | Hydroxyl (-OH), Carboxyl (-COOH) | GC-MS | Increases volatility for better chromatographic separation. mdpi.com |
| Fluorophore Tagging (e.g., Dansyl chloride) | Hydroxyl (-OH), Amine (-NH₂) | HPLC-Fluorescence | Adds a fluorescent group to significantly enhance detection sensitivity. mdpi.com |
Future Directions and Emerging Research Avenues for Sapinofuranone a
The furanone motif, a core structural feature of sapinofuranone A, is present in numerous natural products exhibiting a wide array of biological activities. While initial studies have shed light on the synthesis and cytotoxic properties of this compound, significant opportunities exist for further research and development. The exploration of this molecule is poised to expand into several key areas, aiming to unlock its full therapeutic potential and address current limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
